Technical Guide: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
Technical Guide: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
This technical guide details the properties, synthesis, and applications of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a specific diaryl ethanol intermediate used in medicinal chemistry.[1]
[1]
Part 1: Compound Identity & Significance[1]
2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol is a diaryl alcohol characterized by an ethanol backbone bridging a para-chlorophenyl group and a para-bromophenyl group.[1] It serves as a critical scaffold in the synthesis of bioactive heterocycles, particularly in the development of antifungal agents (azoles) and selective estrogen receptor modulators (SERMs).[1]
Chemical Identification
| Property | Detail |
| Chemical Name | 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol |
| Common Precursor CAS | 23566-00-9 (Ketone form: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone) |
| Molecular Formula | C₁₄H₁₂BrClO |
| Molecular Weight | 311.60 g/mol |
| Structure Description | A secondary alcohol with a chiral center at C1.[1][2][] Position 1 is substituted with a 4-chlorophenyl ring; Position 2 is substituted with a 4-bromophenyl ring.[1] |
| Isomeric Note | The compound possesses one stereocenter, existing as (R)- and (S)- enantiomers.[1] Standard synthesis yields the racemate unless asymmetric catalysis is employed.[1] |
Part 2: Synthesis & Production Protocols
The most robust route to this alcohol is the chemoselective reduction of its corresponding ketone, 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone (CAS 23566-00-9) .[1] This precursor is commercially available or can be synthesized via Friedel-Crafts acylation.[1]
Synthesis Workflow (DOT Diagram)
Caption: Synthetic pathway from precursor coupling to final alcohol reduction.
Detailed Protocol: Ketone Reduction
Objective: Convert 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone to the target alcohol.[1]
Reagents:
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Substrate: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone (CAS 23566-00-9)[1]
-
Reducing Agent: Sodium Borohydride (NaBH₄)[1][4][5][6][7][8]
-
Solvent: Absolute Ethanol or Methanol
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Quenching Agent: 1N HCl
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the ketone (CAS 23566-00-9) in absolute ethanol (approx. 10 mL per gram of substrate).[1]
-
Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions and control exotherm.
-
Addition: Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) until the starting ketone spot disappears.[1]
-
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of 1N HCl until pH is neutral/slightly acidic (pH ~5-6) to decompose excess borohydride.
-
Extraction: Evaporate the bulk ethanol under reduced pressure. Resuspend the residue in water and extract three times with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The crude product can be recrystallized from Hexane/Ethanol or purified via silica gel column chromatography.[1]
Part 3: Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for:
-
Azole Antifungals: The hydroxyl group can be converted to a leaving group (mesylate/tosylate) and displaced by imidazole or triazole heterocycles.[1] The diaryl backbone provides the lipophilicity required for fungal CYP51 inhibition.[1]
-
Receptor Ligands: Diaryl ethanols are structural mimics of diethylstilbestrol and are used to explore binding pockets in estrogen receptors (ER) and other nuclear hormone receptors.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed:
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¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+):
-
Look for molecular ion peaks corresponding to the specific isotope pattern of Cl and Br (M+, M+2, M+4 ratios of approx 3:4:1).[1]
-
References
-
PubChem Compound Summary (Ketone Precursor). "2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone - CAS 23566-00-9."[1] National Center for Biotechnology Information.[1]
-
Sigma-Aldrich Product Catalog. "2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone."[1]
- BenchChem Technical Data. "General Synthesis of Diaryl Ethanols via NaBH4 Reduction."
- ChemicalBook. "2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone Properties and Suppliers."
Sources
- 1. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
